molecular formula C25H25N5O3 B2669201 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797602-99-3

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2669201
CAS No.: 1797602-99-3
M. Wt: 443.507
InChI Key: OTIQSZGEACVAMR-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays or as a building block for bioactive molecules.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Uniqueness

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-2-3-16-32-21-10-8-20(9-11-21)27-25(31)28-22-7-5-4-6-19(22)17-23-29-24(30-33-23)18-12-14-26-15-13-18/h4-15H,2-3,16-17H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIQSZGEACVAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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